Fundamental properties of Tri-O-acetyl-D-[6-13C]glucal in glycochemistry
Fundamental properties of Tri-O-acetyl-D-[6-13C]glucal in glycochemistry
An In-Depth Technical Guide to the Fundamental Properties of Tri-O-acetyl-D-[6-¹³C]glucal in Glycochemistry
This guide provides a comprehensive technical overview of Tri-O-acetyl-D-[6-¹³C]glucal, a specialized isotopically labeled building block with significant potential in advanced glycochemistry research and drug development. While direct literature on this specific ¹³C-labeled compound is sparse, this document synthesizes information from its well-characterized unlabeled analogue, Tri-O-acetyl-D-glucal, and established principles of isotopic labeling to present its core properties and applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isotopically Labeled Glycals
Glycals, cyclic enol ether derivatives of sugars, are highly versatile intermediates in carbohydrate chemistry.[1] Their inherent reactivity makes them valuable precursors for the synthesis of a wide array of complex carbohydrates, including oligosaccharides and glycoconjugates.[2][3] The strategic introduction of a stable isotope, such as Carbon-13 (¹³C), into the glycal scaffold provides a powerful tool for mechanistic studies, metabolic tracing, and advanced analytical applications.[4]
Tri-O-acetyl-D-[6-¹³C]glucal, with its isotopic label at the C6 position, is of particular interest. This specific labeling allows for the unambiguous tracking of the C6 carbon through various synthetic transformations and biological pathways, offering insights that are unattainable with the unlabeled compound.
Synthesis and Characterization
The synthesis of Tri-O-acetyl-D-[6-¹³C]glucal would logically start from a commercially available ¹³C-labeled glucose, specifically D-[6-¹³C]glucose. The general synthetic pathway for the unlabeled Tri-O-acetyl-D-glucal involves the acetylation of glucose, followed by bromination at the anomeric position, and subsequent reduction to form the glycal double bond.[5]
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of Tri-O-acetyl-D-[6-¹³C]glucal.
2.1. Physicochemical Properties
The introduction of a single ¹³C isotope is not expected to significantly alter the macroscopic physical properties of the molecule. Therefore, the properties of Tri-O-acetyl-D-[6-¹³C]glucal are predicted to be very similar to those of its unlabeled counterpart.
| Property | Value | Source |
| Appearance | White crystalline powder | [2][6] |
| Molecular Formula | C₁₁¹³CH₁₆O₇ | Inferred |
| Molecular Weight | ~273.25 g/mol | [6][7] |
| Melting Point | 53-55 °C | [7] |
| Optical Rotation [α]D | -12° (c=2 in ethanol) | [7] |
| Solubility | Soluble in chloroform and ethanol; Insoluble in water | [5] |
2.2. Spectroscopic Characterization
The primary distinction between Tri-O-acetyl-D-[6-¹³C]glucal and its unlabeled form lies in its spectroscopic properties, particularly in NMR and mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to be very similar to the unlabeled compound. However, the signals for the protons on C6 (H6a and H6b) will exhibit additional coupling to the ¹³C nucleus, resulting in a doublet or a more complex multiplet depending on the resolution.
-
¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C6 carbon. This intense, sharp signal is the hallmark of the isotopic enrichment. The chemical shift of the labeled C6 will be consistent with that of the unlabeled compound, but its intensity will be dramatically higher.[8] Other carbon signals will remain largely unaffected.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled compound due to the presence of the ¹³C isotope. This provides a clear confirmation of successful isotopic incorporation.[6]
-
Reactivity and Mechanistic Insights
Tri-O-acetyl-D-glucal is a versatile building block in organic synthesis, primarily used in glycosylation reactions.[2][9] Its reactivity is dominated by the electron-rich double bond. The [6-¹³C] label serves as a powerful tool to probe the mechanisms of these reactions.
3.1. Key Reactions
-
Electrophilic Additions: The double bond can readily undergo electrophilic addition reactions. For instance, azidonitration or azidochlorination can introduce an azido group at C2, a key step in the synthesis of 2-amino sugars.[10][11] The ¹³C label at C6 would remain intact during these transformations, allowing for the synthesis of [6-¹³C]-labeled 2-amino sugars.
-
Ferrier Rearrangement: This powerful reaction allows for the synthesis of 2,3-unsaturated glycosides. Tri-O-acetyl-D-glucal reacts with alcohols in the presence of a Lewis acid to yield the corresponding glycosides.[12] The C6 label can be used to track the fate of the exocyclic hydroxymethyl group during this and subsequent reactions.
-
Glycosyl Donor Formation: Tri-O-acetyl-D-glucal can be converted into various activated glycosyl donors, such as glycosyl halides.[3] These donors are then used to form glycosidic bonds with acceptor molecules.
Caption: Key reactions of Tri-O-acetyl-D-[6-¹³C]glucal.
3.2. Mechanistic Probing
The true power of the ¹³C label at C6 lies in its ability to elucidate reaction mechanisms. By using ¹³C NMR spectroscopy, researchers can follow the fate of the C6 carbon throughout a reaction sequence. This can help to:
-
Confirm proposed reaction pathways.
-
Identify and characterize reaction intermediates.
-
Quantify reaction kinetics by monitoring the disappearance of the reactant's C6 signal and the appearance of the product's C6 signal.
Applications in Glycochemistry and Drug Development
The unique properties of Tri-O-acetyl-D-[6-¹³C]glucal make it a valuable tool in several areas of research.
-
Metabolic Tracing: When incorporated into a larger biologically active molecule, the ¹³C label at C6 can be used to trace the metabolic fate of that molecule in vitro or in vivo.[4][13] This is particularly useful in drug metabolism studies.[14]
-
Synthesis of Labeled Standards: This compound can be used to synthesize ¹³C-labeled versions of complex carbohydrates, which can then serve as internal standards for quantitative mass spectrometry-based assays.
-
Probing Carbohydrate-Protein Interactions: NMR spectroscopy can be used to study the interaction of ¹³C-labeled carbohydrates with proteins.[15] The labeled C6 can provide a sensitive probe for changes in the local environment upon binding.
Experimental Protocols
5.1. Proposed Synthesis of Tri-O-acetyl-D-[6-¹³C]glucal
This protocol is adapted from established methods for the synthesis of the unlabeled compound.[5]
-
Acetylation of D-[6-¹³C]glucose:
-
Suspend D-[6-¹³C]glucose in acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid).
-
Stir the reaction at room temperature until complete, as monitored by TLC.
-
Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.
-
-
Bromination of the Anomeric Carbon:
-
Dissolve the fully acetylated [6-¹³C]glucose in a suitable solvent (e.g., dichloromethane).
-
Add a solution of hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude acetobromo-[6-¹³C]glucose.
-
-
Reduction to the Glycal:
-
Dissolve the crude acetobromo-[6-¹³C]glucose in a mixture of acetic acid and water.
-
Add activated zinc dust portion-wise while stirring vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the zinc dust and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
-
5.2. NMR Sample Preparation and Analysis
A detailed methodology for acquiring high-quality NMR spectra of acetylated glucal derivatives is essential for their characterization.[16]
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[16]
-
-
¹³C NMR Acquisition Parameters:
-
Spectral Width: A range of 200-220 ppm is generally sufficient for carbohydrates.[16]
-
Relaxation Delay: A delay of 2-5 seconds is advisable to allow for full relaxation of the carbon nuclei.[16]
-
Number of Scans: A significant number of scans (e.g., 1024 or more) will likely be necessary to obtain a high-quality spectrum, especially for observing the natural abundance carbons.[16]
-
Conclusion
Tri-O-acetyl-D-[6-¹³C]glucal, while a specialized reagent, offers significant advantages for researchers in glycochemistry. Its synthesis from readily available D-[6-¹³C]glucose is feasible through established chemical transformations. The key value of this compound lies in its application as a mechanistic probe and a tracer in metabolic studies, enabled by the specific ¹³C label at the C6 position. As the field of glycobiology continues to advance, the demand for such sophisticated molecular tools is expected to grow, paving the way for new discoveries in drug development and our understanding of complex biological systems.
References
- The Essential Role of Tri-O-acetyl-D-glucal in Modern Organic Synthesis. (2025, September 6). Google Cloud.
- Tri-O-acetyl- D -glucal 98 2873-29-2 - Sigma-Aldrich. Sigma-Aldrich.
- Understanding Tri-O-Acetyl-D-glucal: Chemical Properties & Synthesis Use. MilliporeSigma.
- (-)-Tri-O-acetyl-D-glucal - Chem-Impex. Chem-Impex.
- Tri-O-acetyl-D-glucal | C12H16O7 | CID 688303 - PubChem. PubChem.
- The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. PubMed.
- Tri-O-acetyl-D-glucal | Biochemical Reagent. MedchemExpress.com.
- Gram-scale Synthesis and Efficient Purification of 13C-labeled Levoglucosan
- 13C Labeled Compounds - Isotope Science. Alfa Chemistry.
- Tri-O-acetyl-D-glucal | 2873-29-2. ChemicalBook.
- Tri-O-acetyl-D-glucal(2873-29-2) 13C NMR spectrum. ChemicalBook.
- Tri-O-acetyl-D-glucal synthesis. ChemicalBook.
- Tri-O-acetyl-D-glucal | 2873-29-2. Tokyo Chemical Industry Co., Ltd..
- Chemical O‐Glycosylations: An Overview. Wiley Online Library.
- Reaction of tri-O-acetyl-d-glucal (2a) with chlorine azide.
- Unlocking Glycoconjugate Synthesis with Tri-O-acetyl-D-glucal. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD..
- Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. PubMed.
- An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal. Benchchem.
- Applications of 13C, 15N, D-Labelled Compounds in Bioanalysis. (2026, January 22). Simson Pharma Limited.
- 13C-labeled glucose for 13C-MFA.
- Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide. Benchchem.
- 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI.
- Synthesis of 2-iodo-tri-O-acetyl-d-glucal.
- Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. (2022, March 1). Organic Syntheses.
- Use of 13C-labeled glucose for estimating glucose oxidation: some design consider
- Azidochrolination reaction of tri-O-acetyl-D-galactal. (2021, October 23). Glycoscience Protocols (GlycoPODv2).
- Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates | Biochemistry.
- Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC.
- 13C-labelled Carbohydr
- Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 3,6-Di-O-acetyl-D-glucal. Benchchem.
- Carbohydr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Tri-O-acetyl-D-glucal | 2873-29-2 [chemicalbook.com]
- 6. Tri-O-acetyl-D-glucal | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tri-O-acetyl- D -glucal 98 2873-29-2 [sigmaaldrich.com]
- 8. Tri-O-acetyl-D-glucal(2873-29-2) 13C NMR spectrum [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
